PI3-Kinase alpha Inhibitor 2 (hydrochloride)

Descripción general

Descripción

PI3-Kinase α (PI3Kα) inhibitor 2 is an inhibitor of PI3K p110α (IC50 = 2 nM in an enzyme assay). It is selective for p110α over p110β, p110γ, and PI3K C2β (IC50s = 16, 660, and 220 nM, respectively). It also inhibits mammalian target of rapamycin (mTOR; IC50 = 49 nM). PI3Kα inhibitor 2 inhibits proliferation in A375 melanoma cells with an IC50 value of 0.58 μM.

Mecanismo De Acción

Target of Action

The primary target of PI3-Kinase alpha Inhibitor 2 (hydrochloride), also known as 3-(4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol;dihydrochloride, is the p110α catalytic subunit of PI3K . This subunit is encoded by the PIK3CA gene, which is frequently mutated in solid tumors . The PI3K p110α plays a crucial role in various biological processes, including proliferation, survival, differentiation, and metabolism .

Biochemical Pathways

The inhibition of PI3K p110α affects the PI3K/Akt/mTOR signaling pathway . This pathway is involved in cell growth and survival, and its dysregulation is commonly associated with tumorigenesis . By inhibiting PI3K p110α, the compound prevents the generation of phosphatidylinositol 3,4,5-trisphosphate (PIP3), a second messenger that recruits proteins bearing PIP3-binding pleckstrin homology (PH) domains such as Akt to the plasma membrane . This, in turn, affects downstream effector kinase pathways, including the mTOR, ERK1/2, p38 MAPK, NF-kappa-B, and JNK/SAPK pathways .

Pharmacokinetics

The compound is a potent inhibitor of PI3K p110α, with an IC50 value of 2 nM in an enzyme assay . It shows selectivity for p110α over p110β, p110γ, and PI3K C2β, with IC50 values of 16, 660, and 220 nM, respectively . .

Result of Action

The inhibition of PI3K p110α by the compound leads to a decrease in the production of PIP3, thereby reducing the activation of downstream signaling pathways involved in cell growth, survival, and other processes . This can result in reduced cell proliferation and increased apoptosis, particularly in cancer cells with overactive PI3K signaling .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of other signaling molecules and the cellular context can affect the compound’s action . Additionally, factors such as pH and temperature can potentially influence the stability of the compound.

Análisis Bioquímico

Biochemical Properties

PI3-Kinase alpha Inhibitor 2 (hydrochloride) plays a significant role in biochemical reactions. It interacts with the PI3Kα isoform, a lipid messenger in cellular biology . This interaction leads to the inhibition of the PI3Kα isoform, which is crucial in cancer research as abnormal activation of PI3Kα has been identified in many human tumors .

Cellular Effects

The effects of PI3-Kinase alpha Inhibitor 2 (hydrochloride) on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can induce monocyte chemotaxis, macrophage migration, increased intracellular lipid accumulation, neovascularization, and smooth muscle cell proliferation and dysfunction in lesions .

Molecular Mechanism

The molecular mechanism of action of PI3-Kinase alpha Inhibitor 2 (hydrochloride) involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It targets the active sites of both holoenzymes, inhibiting the pathway upstream as well as downstream of AKT, thus more efficiently inhibiting the PI3K/Akt/mTOR signaling pathway .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, PI3-Kinase alpha Inhibitor 2 (hydrochloride) has shown changes in its effects. It has been observed that PI3K inhibitors can revert cancer cell resistance to a broad range of therapies, including chemotherapy, radiation, and targeted therapies .

Metabolic Pathways

PI3-Kinase alpha Inhibitor 2 (hydrochloride) is involved in several metabolic pathways. It plays a role in the PI3K/Akt/mTOR signaling pathway, which regulates a wide range of cellular processes including protein synthesis, cell survival, proliferation, differentiation, senescence, motility, angiogenesis, and metabolism .

Subcellular Localization

It is known that PI3K enzymes are integral in lipid signaling and membrane trafficking to mediate a wide variety of cellular processes .

Actividad Biológica

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in cellular functions such as growth, proliferation, and survival. Among the various isoforms, PI3Kα is particularly significant in cancer biology due to its frequent mutations and overexpression in tumors. The compound PI3-Kinase alpha Inhibitor 2 (hydrochloride), often referred to as a selective PI3Kα inhibitor, has been studied for its potential therapeutic applications in oncology.

- Chemical Name : 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one hydrochloride

- Molecular Weight : Not specified in available data

- Purity : ≥99%

PI3-Kinase alpha Inhibitor 2 acts by selectively inhibiting the PI3Kα isoform. This inhibition disrupts the downstream signaling pathways that promote cell survival and proliferation. The compound's IC50 values for various PI3K isoforms are reported as follows:

Antitumor Effects

The biological activity of PI3-Kinase alpha Inhibitor 2 has been evaluated in various cancer models:

-

In Vitro Studies :

- The inhibitor has shown efficacy in inducing apoptosis and inhibiting proliferation in human colon cancer cells both in vitro and in vivo .

- In a study involving PIK3CA-driven cell lines (e.g., SKOV3, PC-3), the compound exhibited significant antiproliferative effects, indicating its potential use in targeting specific tumor types .

- In Vivo Studies :

Combination Therapy Potential

Recent research has explored the use of PI3K inhibitors in combination with other therapeutic agents:

- Combinations with ALK/IGF-1R inhibitors and VEGFR/FGFR inhibitors showed enhanced therapeutic efficacy against chordoma models, suggesting that PI3K inhibition can synergize with other targeted therapies .

Case Study 1: HER2-positive Breast Cancer

In studies involving HER2-overexpressing breast cancer, it was found that the inhibition of PI3K could activate alternative signaling pathways such as ERK, which may complicate treatment strategies. However, combining PI3K inhibitors with other agents may mitigate these effects .

Case Study 2: Glioma Cells

Research indicated that PI3-Kinase alpha Inhibitor 2 induces autophagosome formation in glioma cells, suggesting a potential mechanism for its antitumor activity through autophagy modulation .

Comparative Efficacy

The following table summarizes the IC50 values of various related compounds against PI3Kα:

| Compound | IC50 (μM) |

|---|---|

| PI3-Kinase alpha Inhibitor 2 | 0.73 |

| BKM120 | 0.045 |

| MLN1117 | 0.01 |

| LY294002 | 0.73 |

Aplicaciones Científicas De Investigación

Cancer Therapy

- Breast Cancer : The SOLAR-1 trial demonstrated that alpelisib (a related PI3Kα inhibitor) significantly improved progression-free survival (PFS) in patients with PIK3CA-mutant breast cancer when combined with endocrine therapy . Similar studies suggest that PI3-Kinase Alpha Inhibitor 2 could be effective in this context.

- Pancreatic Neuroendocrine Tumors : Research indicates that mutations in the PI3K pathway are prevalent in pancreatic neuroendocrine tumors. Studies using animal models have shown that selective inhibition of PI3K can reduce tumor growth .

Metabolic Disorders

- PI3K inhibitors are also being investigated for their role in managing metabolic disorders like diabetes. The modulation of insulin signaling through the inhibition of the PI3K pathway can potentially lead to improved glucose homeostasis .

Immune Modulation

- Recent studies have explored the use of PI3K inhibitors in reshaping the tumor microenvironment to enhance responses to immune checkpoint inhibitors. For instance, IPI-549, a selective PI3Kγ inhibitor, has shown promise in overcoming resistance to checkpoint blockade therapy in preclinical models .

Case Study 1: Alpelisib in Breast Cancer

- Patient Profile : A patient with HER2-negative breast cancer and PIK3CA mutation.

- Treatment : Administered alpelisib alongside fulvestrant.

- Outcome : The patient exhibited a significant reduction in tumor size and improved metabolic parameters, underscoring the potential for PI3K inhibitors to enhance treatment efficacy while managing side effects like hyperglycemia .

Case Study 2: Diabetes Induction via Cancer Therapy

- Patient Profile : A patient treated with alpelisib who developed severe hyperglycemia.

- Findings : The patient's blood glucose levels normalized upon discontinuation of alpelisib, highlighting a common side effect associated with PI3K inhibition but also illustrating the need for careful monitoring and management strategies during treatment .

Data Tables

| Application Area | Compound Used | Mechanism of Action | Clinical Outcome |

|---|---|---|---|

| Breast Cancer | Alpelisib | Selective inhibition of p110α | Improved PFS; reduced tumor size |

| Pancreatic Neuroendocrine Tumors | GDC-0326 | Inhibition of PI3K pathway | Reduced tumor growth in animal models |

| Diabetes Management | Metformin + Alpelisib | Modulation of insulin signaling | Normalized blood glucose levels post-treatment |

Propiedades

IUPAC Name |

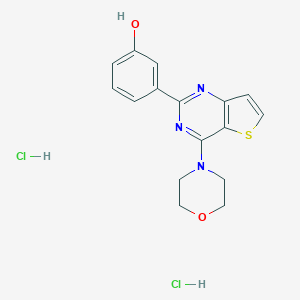

3-(4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S.2ClH/c20-12-3-1-2-11(10-12)15-17-13-4-9-22-14(13)16(18-15)19-5-7-21-8-6-19;;/h1-4,9-10,20H,5-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSXNMUJNQUDND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC3=C2SC=C3)C4=CC(=CC=C4)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.